

Preclinical In Vivo Efficacy of HMPL-689 (Amdizalisib): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy data for **HMPL-689** (Amdizalisib), a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI $3K\delta$). The information presented is curated for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Efficacy Data

HMPL-689 has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphoma. The following tables summarize the available quantitative data on its in vivo efficacy.

Table 1: HMPL-689 Monotherapy Efficacy in a Human B-cell Lymphoma Xenograft Model

Cell Line	Model Type	Treatment	Tumor Growth Inhibition (TGI)	Source
SU-DHL-6	Cell Line-Derived Xenograft (CDX)	Amdizalisib (HMPL-689)	60.9%	[1][2][3]

Table 2: Efficacy of **HMPL-689** in Combination Therapy in a Human B-cell Lymphoma Xenograft Model

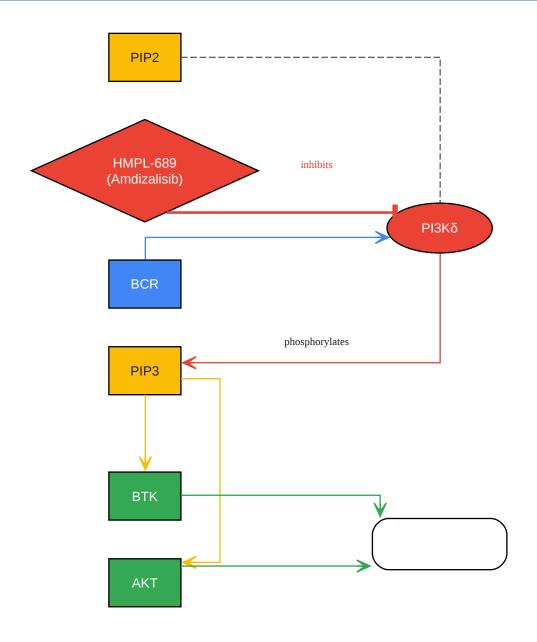


Cell Line	Model Type	Treatment	Tumor Growth Inhibition (TGI)	Source
SU-DHL-6	Cell Line-Derived Xenograft (CDX)	Amdizalisib (HMPL-689) + Tazemetostat	87.3%	[1][2][3]
SU-DHL-6	Cell Line-Derived Xenograft (CDX)	Tazemetostat	-7.6%	[1][2][3]

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

HMPL-689 exerts its anti-tumor effects by selectively inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4] In many B-cell malignancies, the B-cell receptor (BCR) signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. [4] PI3Kδ is a critical enzyme in this pathway.[4] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT and Bruton's tyrosine kinase (BTK), which in turn promote cell survival and proliferation.[4][5] By inhibiting PI3Kδ, **HMPL-689** blocks the production of PIP3, thereby downregulating the PI3K/AKT signaling cascade and inducing apoptosis in malignant B-cells.[4][6]





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HMPL-689 Inhibition of the PI3K δ Signaling Pathway.

Experimental Protocols

The following section details the likely methodologies employed in the preclinical in vivo assessment of **HMPL-689**, based on standard practices for lymphoma xenograft models and information from related studies.

Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture:



- The human B-cell lymphoma cell line, SU-DHL-6, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

 Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are used to prevent graft rejection.

3. Tumor Implantation:

- SU-DHL-6 cells are harvested during their exponential growth phase and resuspended in a sterile solution, such as a mixture of media and Matrigel.
- A specific number of cells (e.g., 5-10 x 10⁶) are subcutaneously injected into the flank of each mouse.
- 4. Tumor Growth Monitoring and Treatment:
- Tumor growth is monitored by measuring the tumor volume with calipers at least twice a week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- **HMPL-689** is formulated for oral administration, potentially as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
- The treatment group receives HMPL-689 orally at specified doses (e.g., once or twice daily),
 while the control group receives the vehicle only.

5. Efficacy Assessment:

Tumor volumes and body weights are monitored throughout the study.

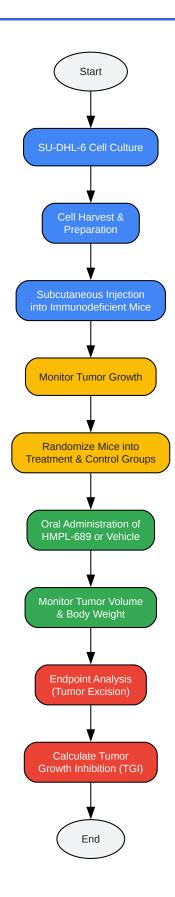






- The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
- At the end of the study, tumors may be excised for further analyses, such as pharmacodynamic biomarker analysis and histology.





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General Workflow for a Lymphoma Xenograft Efficacy Study.



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